molecular formula C19H14Cl2N6O B605059 A 839977 CAS No. 870061-27-1

A 839977

Numéro de catalogue B605059
Numéro CAS: 870061-27-1
Poids moléculaire: 413.262
Clé InChI: GMVNBKZQJFRFAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex organic molecule that contains several functional groups, including a dichlorophenyl group, a pyridin-2-yloxy group, a phenylmethyl group, and a 1H-1,2,3,4-tetrazol-5-amine group. These groups are likely to confer specific chemical and physical properties to the molecule, and may also determine its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dichlorophenyl group, for example, is a type of halogenated aromatic ring, which can participate in various types of chemical reactions. The 1H-1,2,3,4-tetrazol-5-amine group is a type of heterocyclic ring containing four nitrogen atoms, which can also have unique chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the dichlorophenyl group might undergo nucleophilic substitution reactions, while the tetrazol group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of the dichlorophenyl and tetrazol groups could potentially make the compound relatively polar, which could affect its solubility in different solvents .

Applications De Recherche Scientifique

Activité antihyperalgésique dans la gestion de la douleur

A-839977 est un antagoniste sélectif du récepteur P2X7 {svg_1}. Le récepteur P2X7 est un type de récepteur purinergique pour l'ATP qui a été montré pour médier la signalisation de la douleur {svg_2}. A-839977 a été trouvé pour avoir une activité antihyperalgésique, ce qui signifie qu'il peut réduire la sensibilité accrue à la douleur {svg_3}.

Rôle dans la douleur inflammatoire : A-839977 a été montré pour réduire l'hyperalgésie thermique (une sensibilité accrue à la douleur causée par la chaleur) produite par l'administration intraplante de l'adjuvant complet de Freund (CFA), une substance utilisée pour induire une inflammation chronique chez les animaux de laboratoire {svg_4}. Cela suggère qu'A-839977 pourrait potentiellement être utilisé pour gérer la douleur dans les conditions associées à l'inflammation {svg_5}.

Rôle dans la douleur neuropathique : En plus de ses effets sur la douleur inflammatoire, A-839977 a également été montré pour réduire la douleur neuropathique chez les modèles animaux {svg_6}. La douleur neuropathique est un type de douleur chronique qui peut survenir à la suite d'une lésion des nerfs.

Mécanisme d'action : Les effets antihyperalgésiques d'A-839977 sont censés être médiés par le blocage de la libération de l'interleukine-1beta (IL-1beta), une cytokine pro-inflammatoire qui a été impliquée dans la neurotransmission nociceptive {svg_7}. A-839977 a bloqué de manière puissante l'afflux de calcium induit par le BzATP aux récepteurs P2X7 humains, de rat et de souris recombinants {svg_8}. Il a également bloqué de manière puissante l'absorption de YO-PRO induite par l'agoniste et la libération d'IL-1beta des cellules humaines THP-1 différenciées {svg_9}.

Limitations : Alors qu'A-839977 montre une promesse dans la gestion de la douleur inflammatoire et neuropathique, il est important de noter que ses effets antihyperalgésiques étaient complètement absents chez les souris knock-out IL-1alphabeta {svg_10}. Cela suggère que son efficacité peut être limitée dans certaines conditions ou populations.

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential biological activities, such as whether it has any useful pharmacological effects .

Mécanisme D'action

Target of Action

A 839977, also known as 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine, is a selective antagonist of the P2X7 receptor . The P2X7 receptor is a potent non-selective ATP-gated ion channel that regulates tumor proliferation, chronic pain, and the formation of inflammatory lesions in the central nervous system .

Mode of Action

This compound blocks the BzATP-evoked calcium influx at recombinant human, rat, and mouse P2X7 receptors . The IC50 values are 20 nM, 42 nM, and 150 nM respectively . This means that this compound effectively inhibits the activation of the P2X7 receptor, thereby preventing the downstream effects triggered by this receptor.

Biochemical Pathways

The P2X7 receptor plays a crucial role in the release of the pro-inflammatory cytokine IL-1β . This compound inhibits agonist-evoked YO-PRO uptake and IL-1β release from differentiated human THP-1 cells . This indicates that this compound can interfere with the inflammatory response mediated by the P2X7 receptor.

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies

Result of Action

This compound has been shown to reduce inflammatory and neuropathic pain in animal models . The antihyperalgesic effects of P2X7 receptor blockade are mediated by blocking the release of IL-1β . This suggests that this compound could potentially be used as a therapeutic agent for conditions associated with inflammation and neuropathic pain.

Propriétés

IUPAC Name

1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNBKZQJFRFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 5
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 6
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine

Q & A

A839977: Unraveling the Potential of a Selective P2X7 Receptor Antagonist

Q1: What is the mechanism of action of A839977 (1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine)?

A: A839977 acts as a selective antagonist of the P2X7 receptor (P2X7R). [, , , , , , ] It binds to the receptor, preventing its activation by extracellular adenosine triphosphate (ATP). [, , , , , , ] This, in turn, inhibits the downstream signaling cascade initiated by P2X7R activation, which includes the influx of calcium ions (Ca2+), the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), and the formation of a large pore permeable to larger molecules. [, , , , , , ]

Q2: How does A839977 impact the inflammatory response in neural tissues like the retina?

A: Research suggests that A839977 can mitigate the inflammatory response in the retina, particularly following mechanical strain such as elevated intraocular pressure (IOP). [, , ] By blocking P2X7R, A839977 inhibits the IOP-induced upregulation and release of IL-6 from retinal ganglion cells and optic nerve head astrocytes. [] Additionally, A839977 appears to prevent the pressure-dependent morphological changes in microglia, including process retraction and cell body enlargement, which are associated with their activation and subsequent inflammatory responses. []

Q3: Does A839977 affect the priming of the NLRP3 inflammasome?

A: Studies show that A839977 can inhibit the priming of the NLRP3 inflammasome, a critical component of the innate immune response. [, ] In vitro, A839977 blocked the swelling-induced upregulation of IL-1β mRNA in optic nerve head astrocytes, suggesting a role in preventing the early stages of NLRP3 inflammasome activation. [] Similarly, in vivo studies demonstrated that A839977 blocked the pressure-dependent rise in IL-1β mRNA in the retina. [] This suggests that A839977 may exert its anti-inflammatory effects by interfering with the P2X7R-mediated priming of the NLRP3 inflammasome.

Q4: What is the role of P2X7R in mediating the effects of mechanical strain on cytokine release?

A: Mechanical strain, such as that induced by stretch or swelling, can trigger the release of ATP from cells like astrocytes. [, , ] This ATP can then activate P2X7R on neighboring cells, including neurons and astrocytes, leading to the upregulation and release of cytokines like IL-6. [] A839977, by blocking P2X7R, disrupts this signaling pathway and prevents the mechanosensitive release of IL-6. []

Q5: Does A839977 affect P2X7R-mediated dye uptake in immune cells?

A: While A839977 effectively blocks P2X7R activation in various cell types, research indicates that it does not prevent the P2X7R-mediated uptake of large molecules like YO-PRO1 in mast cells. [] This suggests that A839977 may not completely block all downstream effects of P2X7R activation, particularly those related to pore formation. []

Q6: Does A839977 influence the expression of other ATP-metabolizing enzymes?

A: Interestingly, while A839977 primarily targets P2X7R, research suggests potential indirect effects on the expression of other ATP-metabolizing enzymes. [] In a rat model of CKD-associated arterial calcification, A839977 administration did not alter the observed increase in ENPP-1 mRNA expression in calcified arteries. [] This suggests a complex interplay between P2X7R signaling and the regulation of ATP-metabolizing enzymes in the context of calcification.

Q7: Are there other P2X7R antagonists that have been studied in similar contexts?

A: Yes, besides A839977, other P2X7R antagonists like Brilliant Blue G (BBG) have been utilized in research exploring the role of P2X7R in various pathologies. [, , ] Like A839977, BBG has demonstrated efficacy in inhibiting P2X7R-mediated effects, such as the pressure-dependent rise in IL-6 expression in the retina. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.